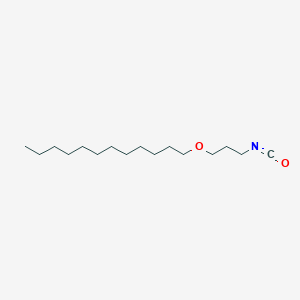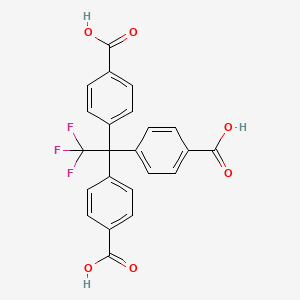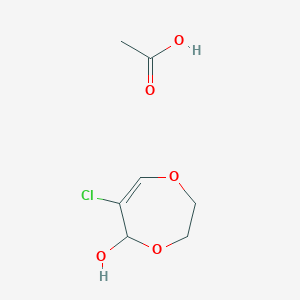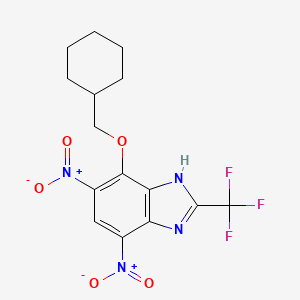
1-(3-Isocyanatopropoxy)dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Isocyanatopropoxy)dodecane is an organic compound with the molecular formula C15H29NO2 It is a derivative of dodecane, a saturated hydrocarbon, and contains an isocyanate functional group attached to a propoxy chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isocyanatopropoxy)dodecane typically involves the reaction of dodecanol with 3-isocyanatopropyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Isocyanatopropoxy)dodecane can undergo various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions with alcohols or amines are often carried out under mild conditions, sometimes with the addition of a catalyst to enhance the reaction rate.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and ureas.
Wissenschaftliche Forschungsanwendungen
1-(3-Isocyanatopropoxy)dodecane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Wirkmechanismus
The mechanism of action of 1-(3-Isocyanatopropoxy)dodecane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable carbamate or urea linkages. These reactions are crucial in the formation of polymers and other materials where cross-linking is desired. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Isocyanatohexane: Similar in structure but with a shorter carbon chain.
1-(3-Isocyanatopropoxy)hexane: Similar structure with a shorter dodecane chain.
1-Isocyanatododecane: Lacks the propoxy group, making it less reactive in certain applications.
Uniqueness
1-(3-Isocyanatopropoxy)dodecane is unique due to the presence of both the isocyanate and propoxy groups. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler counterparts. The longer dodecane chain also imparts different physical properties, such as increased hydrophobicity and flexibility, making it suitable for specific industrial applications.
Eigenschaften
CAS-Nummer |
60853-01-2 |
|---|---|
Molekularformel |
C16H31NO2 |
Molekulargewicht |
269.42 g/mol |
IUPAC-Name |
1-(3-isocyanatopropoxy)dodecane |
InChI |
InChI=1S/C16H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-13-17-16-18/h2-15H2,1H3 |
InChI-Schlüssel |
RFXWQAVVCGUWEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)


![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)
![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)



![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)

